Cortodoxone-d2

Übersicht

Beschreibung

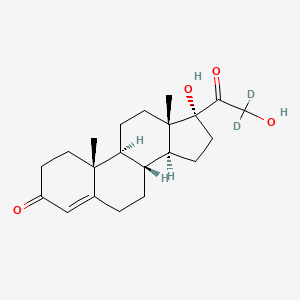

Cortodoxone-d2: , also known as 11-Deoxycortisol-d2, is a deuterium-labeled version of cortodoxone. Cortodoxone is a glucocorticoid steroid hormone that can be oxygenated to cortisol (hydrocortisone). This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics .

Wirkmechanismus

Target of Action

Cortodoxone-d2, also known as 11-Deoxycortisol-d2, is an endogenous glucocorticoid steroid hormone . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They regulate various aspects of metabolism and immune response.

Mode of Action

This compound binds to glucocorticoid receptors, although it has weaker glucocorticoid activity compared to cortisol . Despite its lower potency, it can still exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .

Biochemical Pathways

This compound is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a glucocorticoid. It can exert certain metabolic and anti-inflammatory effects . In sea lampreys, an early jawless fish species, 11-deoxycortisol plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties . It also takes part, by binding to specific corticosteroid receptors, in intestinal osmoregulation in sea lamprey at metamorphosis, during which they develop seawater tolerance .

Biochemische Analyse

Biochemical Properties

Cortodoxone-d2 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The nature of these interactions involves the conversion of this compound into cortisol, a critical hormone in the body’s stress response .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its conversion into cortisol. Cortisol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion into cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The activation of these enzymes leads to changes in gene expression and the production of cortisol, a hormone that plays a crucial role in the body’s response to stress .

Metabolic Pathways

This compound is involved in the glucocorticoid pathway, leading to the production of cortisol . It interacts with the enzymes 21-hydroxylase and 11β-hydroxylase in this process

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cortodoxone-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into cortodoxone. The process involves the selective replacement of hydrogen atoms with deuterium in the cortodoxone molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation or deuterium exchange reactions under controlled conditions .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Cortodoxone-d2 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form cortisol (hydrocortisone).

Reduction: It can be reduced to form other steroid derivatives.

Substitution: Deuterium atoms in this compound can be replaced with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions

Major Products: The major products formed from these reactions include cortisol (hydrocortisone) and other steroid derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cortodoxone-d2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studies of steroid metabolism and synthesis.

Biology: Helps in understanding the metabolic pathways of glucocorticoids.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of steroid hormones in the body.

Industry: Employed in the development of new steroid-based drugs and therapies .

Vergleich Mit ähnlichen Verbindungen

11-Deoxycortisol: The non-deuterated form of cortodoxone.

Cortisol (Hydrocortisone): The oxidized form of cortodoxone.

Corticosterone: Another glucocorticoid involved in stress response

Uniqueness: Cortodoxone-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Biologische Aktivität

Cortodoxone-d2, a deuterated derivative of cortodoxone, represents a significant compound in the field of endocrinology and immunology. This steroid hormone is primarily studied for its biological activity related to glucocorticoid signaling pathways, inflammation modulation, and potential therapeutic applications. The following sections will elaborate on its biological activities, relevant case studies, and research findings.

This compound is characterized by its structural similarity to cortisol, with the addition of deuterium atoms which enhance its stability and tracking in biological systems. The compound functions primarily as a glucocorticoid, exerting effects through the glucocorticoid receptor (GR). Upon binding to GR, it regulates gene expression involved in various physiological processes including inflammation, metabolism, and immune response.

Biological Activity Overview

- Endocrinological Effects :

- Anti-inflammatory Properties :

- Immunomodulatory Effects :

Case Studies

- Congenital Adrenal Hyperplasia (CAH) :

- Inflammatory Models :

Data Tables

| Study | Model | Findings |

|---|---|---|

| LC-MS/MS Analysis | Patients with CAH | Elevated levels of this compound correlated with disease severity |

| Inflammatory Model | Rat Model | Significant reduction in IL-1β and TNF-α levels post-treatment with this compound |

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-FAWVBKBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234104 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271728-08-5 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271728-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.